4-(Propionylamino)phenyl 2-furoate

Description

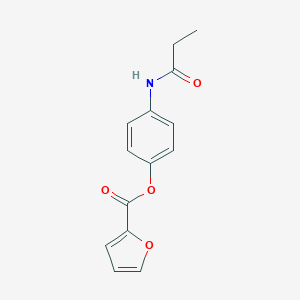

4-(Propionylamino)phenyl 2-furoate is a synthetic ester derivative featuring a phenyl ring substituted with a propionylamino group (-NHCOCH₂CH₃) at the para position, conjugated to a 2-furoate moiety. This compound is synthesized via a multi-step protocol involving the reaction of 3-hydroxy/amino-4-methoxybenzoic acid with propionyl chloride in dichloromethane, followed by condensation with substituted arylamines . Its moderate overall yield (40–60%) and structural modularity make it a candidate for pharmacological studies, particularly in antiviral research (e.g., anti-enterovirus 71 activity) .

Properties

Molecular Formula |

C14H13NO4 |

|---|---|

Molecular Weight |

259.26 g/mol |

IUPAC Name |

[4-(propanoylamino)phenyl] furan-2-carboxylate |

InChI |

InChI=1S/C14H13NO4/c1-2-13(16)15-10-5-7-11(8-6-10)19-14(17)12-4-3-9-18-12/h3-9H,2H2,1H3,(H,15,16) |

InChI Key |

UXGOMKMNTHRQGR-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CO2 |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-(Propionylamino)phenyl 2-furoate and related compounds:

Key Comparative Insights

This may explain its moderate anti-EV71 activity . Diloxanide Furoate lacks an amino-linked substituent but includes a dichloroacetyl group, which confers stability against enzymatic degradation, critical for its gastrointestinal retention and antiamoebic efficacy .

Molecular Weight and Pharmacokinetics :

- Lower molecular weight compounds (e.g., Diloxanide Furoate at 328 g/mol) generally exhibit better oral bioavailability. The higher mass of the iodobenzoyl derivative (517 g/mol) may limit its membrane permeability, necessitating formulation optimization.

Synthetic Accessibility: this compound is synthesized in 40–60% yield via acyl chloride intermediates , whereas the benzoylcarbohydrazonoyl analog requires additional steps for hydrazone formation, reducing scalability .

Research Findings and Implications

- Antiviral Potential: Derivatives of this compound demonstrate moderate inhibition of EV71, a neurotropic virus, likely through interference with viral capsid assembly . Comparatively, iodobenzoyl analogs lack documented antiviral data, suggesting substituent-specific efficacy.

- Toxicity and Selectivity: No acute toxicity data are available for this compound, but its propionylamino group may reduce off-target effects compared to acetylated analogs (e.g., Diloxanide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.